molecular formula C31H37NO5 B14281029 4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide CAS No. 141720-41-4

4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide

Cat. No.: B14281029
CAS No.: 141720-41-4
M. Wt: 503.6 g/mol
InChI Key: HOVCZNSKRVLLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The decyloxy group is introduced through an etherification reaction, while the dihydroxy and methylbenzoyl groups are added via electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxy groups can form hydrogen bonds with active sites, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-(Decyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime
  • **4-(Decyloxy)-2-hydroxyphenyl)(phenyl)methanone
  • **4-(Hexyloxy)-2-hydroxyphenyl)(phenyl)methanone oxime

Uniqueness

4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dihydroxy and decyloxy groups allows for versatile chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

CAS No.

141720-41-4

Molecular Formula

C31H37NO5

Molecular Weight

503.6 g/mol

IUPAC Name

4-decoxy-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide

InChI

InChI=1S/C31H37NO5/c1-3-4-5-6-7-8-9-10-19-37-26-17-13-24(14-18-26)31(36)32-25-15-11-23(12-16-25)30(35)27-20-22(2)28(33)21-29(27)34/h11-18,20-21,33-34H,3-10,19H2,1-2H3,(H,32,36)

InChI Key

HOVCZNSKRVLLIH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=C(C=C(C(=C3)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.